4-Thiazoleethanethiol, 5-methyl-
Description
4-Methyl-5-thiazoleethanol (CAS 137-00-8), also known as 5-(2-hydroxyethyl)-4-methylthiazole or sulfurol, is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at position 5 and a hydroxyethyl group at position 4 . Its molecular formula is C₆H₉NOS, with a molecular weight of 143.21 g/mol. This compound is structurally significant due to its role as a metabolite of thiamine (vitamin B₁) and its applications in flavoring agents (FEMA No. 3204) and pharmaceutical intermediates .
Key properties include:
- Solubility: Polar solvents (e.g., water, ethanol) due to the hydroxyl group.
- Synthesis: Typically derived via thiamine degradation or specialized organic synthesis involving thiazole ring formation and functionalization .
- Applications: Used in fragrance formulations, as a precursor for clomethiazole analogs, and in medicinal chemistry research .
Properties
CAS No. |
175074-17-6 |
|---|---|
Molecular Formula |
C6H9NS2 |
Molecular Weight |
159.265 |
IUPAC Name |
2-(5-methyl-1,3-thiazol-4-yl)ethanethiol |
InChI |
InChI=1S/C6H9NS2/c1-5-6(2-3-8)7-4-9-5/h4,8H,2-3H2,1H3 |
InChI Key |
SVRLXSQBNOGDNO-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CS1)CCS |
Synonyms |
4-Thiazoleethanethiol, 5-methyl- |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Functional Group Impact on Reactivity and Bioactivity
Hydroxyethyl vs. Ester Groups: The hydroxyl group in 4-methyl-5-thiazoleethanol enhances polarity and hydrogen-bonding capacity, making it water-soluble and suitable for flavor applications . In contrast, the ester group in ethyl 4-methyl-5-thiazolecarboxylate () increases lipophilicity, favoring use in organic synthesis as a reactive intermediate .
Hydrazide Derivatives: The hydrazide moiety in 5-methyl-thiazolecarboxylic acid hydrazide () enables condensation reactions for drug design.
Thiadiazole Hybrids: N-(5-methyl-thiadiazol-2-yl)-propionamide () combines a thiadiazole ring with an amide group, conferring selective anticancer activity (e.g., against hepatocarcinoma cells). The thiadiazole core enhances π-π stacking with DNA or enzymes, improving target binding .
Vinyl-Substituted Thiazoles :
- 5-Ethenyl-4-methylthiazole () exhibits volatility and stability, making it ideal for flavor formulations. The vinyl group allows further functionalization via addition reactions .
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